SW203668
Overview
Description
SW203668 is a benzothiazole compound known for its anti-tumor activity, particularly against lung cancer cell lines. It functions as an irreversible inhibitor of stearoyl-CoA desaturase, an enzyme involved in the synthesis of monounsaturated fatty acids. This compound is selectively cytotoxic to certain cancer cell lines that express cytochrome P450 isoform CYP4F11 .
Preparation Methods
The synthesis of SW203668 involves the preparation of benzothiazole derivatives. The synthetic route typically includes the formation of benzothiazole rings through cyclization reactions.
Chemical Reactions Analysis
SW203668 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can modify the benzothiazole ring, affecting its biological activity.
Substitution: The benzothiazole ring allows for various substitution reactions, which can be used to create derivatives with different properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
SW203668 has several scientific research applications:
Chemistry: Used as a tool to study the inhibition of stearoyl-CoA desaturase and its effects on lipid metabolism.
Biology: Investigated for its selective cytotoxicity against cancer cell lines expressing CYP4F11.
Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit stearoyl-CoA desaturase, which is essential for the survival of certain tumor cells.
Industry: Utilized in the development of new anti-cancer drugs and as a reference compound in biochemical assays .
Mechanism of Action
SW203668 exerts its effects by irreversibly inhibiting stearoyl-CoA desaturase. This enzyme is crucial for the synthesis of monounsaturated fatty acids, which are necessary for the growth and survival of certain cancer cells. By inhibiting this enzyme, this compound disrupts lipid metabolism, leading to the selective cytotoxicity of cancer cells expressing CYP4F11 .
Comparison with Similar Compounds
SW203668 is unique due to its selective cytotoxicity against cancer cell lines expressing CYP4F11. Similar compounds include other benzothiazole derivatives and stearoyl-CoA desaturase inhibitors. this compound stands out for its high potency and selectivity. Some similar compounds include:
Benzothiazole derivatives: These compounds share the benzothiazole ring structure and exhibit various biological activities.
Stearoyl-CoA desaturase inhibitors: Other inhibitors of this enzyme may not have the same level of selectivity or potency as this compound .
Properties
IUPAC Name |
4-[amino(phenyl)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-27-17-11-12-18-19(13-17)28-22(24-18)25-21(26)16-9-7-15(8-10-16)20(23)14-5-3-2-4-6-14/h2-13,20H,23H2,1H3,(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOBUXPHKZSABC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(C4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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